![molecular formula C10H19N3O3 B2526639 tert-butyl N-[3-(hydrazinecarbonyl)cyclobutyl]carbamate CAS No. 1463522-61-3](/img/structure/B2526639.png)
tert-butyl N-[3-(hydrazinecarbonyl)cyclobutyl]carbamate
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Overview
Description
The compound tert-butyl N-[3-(hydrazinecarbonyl)cyclobutyl]carbamate is a chemical entity that is part of a broader class of compounds known as carbamates. These compounds are characterized by the presence of a carbamate group, which is a functional group derived from carbamic acid. The tert-butyl group is a common protecting group in organic synthesis, often used to protect amines as carbamates due to its steric bulk and ease of removal under acidic conditions.
Synthesis Analysis
The synthesis of tert-butyl carbamates and related compounds has been explored in various studies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, demonstrating the versatility of tert-butyl carbamates as building blocks in organic synthesis . Additionally, the palladium-catalyzed cross-coupling between vinyl halides and tert-butyl carbazate has been employed to synthesize N-Boc-N-alkenylhydrazines, highlighting a general method to access highly functionalized hydrazines .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be complex, with various substituents influencing the overall conformation. For example, the dihedral angle between the hydrazinecarbonyl and carbamate groups in tert-butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate is 44.94°, and the carbonyl groups are anti to each other, leading to two-dimensional arrays in the crystal structure mediated by hydrogen bonding . The crystal structure of related compounds, such as tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, has also been determined, providing insights into the relative substitution of the cyclopentane ring .
Chemical Reactions Analysis
Tert-butyl carbamates can undergo various chemical reactions, making them valuable intermediates in organic synthesis. For instance, N-tert-butoxycarbonyl(Boc)-protected-N-substituted hydrazines have been used in SNAr substitutions, leading to the synthesis of aza-benzothiopyranoindazoles, anthrapyrazoles, and aza-anthrapyrazoles . The Boc-protecting group can be readily removed with trifluoroacetic acid, facilitating further cyclizations.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The presence of tert-butyl groups can impart steric hindrance, affecting reactivity and solubility. Hydrogen bonding, as observed in the crystal structures of these compounds, can also influence their melting points, boiling points, and solubility in various solvents. The crystal structure of N-tert-butyl-N'-thio[O-(1-methylthioethylimino)-N'-methylcarbamic acid]-N,N'-dibenzoylhydrazine, for example, provides information on the crystallographic parameters that can be related to the compound's physical properties .
Scientific Research Applications
Metal-free Synthesis Methods
A study by Xie et al. (2019) presents a metal- and base-free protocol for the preparation of quinoxaline-3-carbonyl compounds through the oxidation coupling of quinoxalin-2(1H)-ones with carbazates, highlighting an eco-friendly approach to synthesizing bioactive motifs found in natural products and synthetic drugs Xie et al., 2019.
Potential Biological Activities
Bhat et al. (2019) synthesized and characterized tert-butyl carbazate derivatives as possible Mcl-1 antagonists, indicating a method for identifying compounds with moderate potency against specific enzymes, which could lead to novel therapeutic agents Bhat et al., 2019.
Conversion of Alcohols to Substituted Hydrazines
Brosse et al. (2000) developed an efficient two-step method using N-tert-butoxycarbonylaminophthalimide for converting alcohols to substituted hydrazines, showcasing the versatility of tert-butyl carbazates in synthetic organic chemistry Brosse, Pinto, & Jamart-Grégoire, 2000.
Insecticidal Activity
Wang et al. (2011) reported the synthesis and insecticidal activity of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles, illustrating the application of tert-butyl carbazate derivatives as environmentally benign pest regulators Wang et al., 2011.
Synthesis of N-Nitrosamines
Chaudhary et al. (2016) described the synthesis of various N-nitroso compounds from secondary amines using tert-butyl nitrite under solvent-free conditions, indicating the potential of tert-butyl carbazate derivatives in facilitating transformations under mild conditions Chaudhary et al., 2016.
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[3-(hydrazinecarbonyl)cyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)12-7-4-6(5-7)8(14)13-11/h6-7H,4-5,11H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPORVNQJHDZBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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